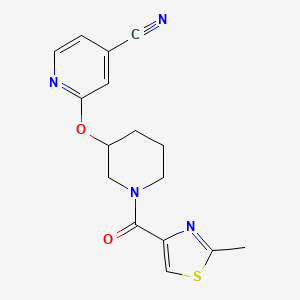

2-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile

Description

2-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile is a heterocyclic compound featuring a piperidine core substituted with a 2-methylthiazole-4-carbonyl group at the 1-position and an isonicotinonitrile moiety linked via an ether bond at the 3-position. This structure suggests possible applications in medicinal chemistry, particularly in targeting enzymes (e.g., kinases) or G protein-coupled receptors (GPCRs), given the prevalence of piperidine and thiazole motifs in such inhibitors .

Properties

IUPAC Name |

2-[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-11-19-14(10-23-11)16(21)20-6-2-3-13(9-20)22-15-7-12(8-17)4-5-18-15/h4-5,7,10,13H,2-3,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEMFWYLDJLGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile involves multiple steps, typically starting with the preparation of the piperidine and thiazole intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several GPCR-targeting agents documented in the G Protein-Coupled Receptors and Ion Channels Guide (5th edition, 2011). Below is a comparative analysis based on structural features, biological targets, and pharmacological profiles.

Table 1: Structural and Functional Comparison

Key Observations:

Piperidine Core : The piperidine ring is a common feature in GPCR ligands (e.g., Aprepitant, CP99994, SR140333), often contributing to target affinity and metabolic stability. The target compound’s piperidine group may similarly enhance binding to helical transmembrane domains .

Heterocyclic Substitutents: The 2-methylthiazole-4-carbonyl group in the target compound distinguishes it from analogs like Aprepitant (triazolone) or SR140333 (dichlorophenyl). The isonicotinonitrile ether is structurally unique; nitrile groups can act as hydrogen bond acceptors or engage in covalent interactions with cysteine residues in enzymes.

Biological Target Hypotheses :

- While most analogs in Table 1 target neurokinin receptors (NK1/NK2), the target compound’s thiazole and nitrile groups suggest divergent mechanisms, possibly kinase inhibition (e.g., tyrosine kinases) or ion channel modulation.

Pharmacokinetic Gaps : Direct potency or selectivity data for the target compound are unavailable in the cited literature. However, its structural complexity may confer improved oral bioavailability compared to peptide-based antagonists like MEN10627 or GR94800 .

Biological Activity

2-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile is an organic heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, with a molecular formula of C16H16N4O2S and a molecular weight of 328.39 g/mol, is being explored for its therapeutic implications, including kinase inhibition and possible effects on various diseases.

Chemical Structure and Properties

The molecular structure of this compound features a combination of functional groups that are crucial for its biological activity. The presence of the thiazole moiety, piperidine ring, and isonicotinonitrile group contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H16N4O2S |

| Molecular Weight | 328.39 g/mol |

| IUPAC Name | 2-[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile |

| CAS Number | 2034432-24-9 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets, potentially involving:

- Kinase Inhibition : The compound may inhibit certain kinases, which are critical in various signaling pathways related to cell growth and proliferation.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Biological Assays and Findings

Research has focused on evaluating the compound's biological activities through various assays. Here are some key findings:

-

In Vitro Studies :

- The compound was tested against several cancer cell lines, showing promising antiproliferative effects.

- IC50 values were determined to assess potency; specific values are still under investigation but initial results indicate significant activity.

-

Enzyme Inhibition :

- The compound's interaction with acetylcholinesterase (AChE) was evaluated, revealing potential as an AChE inhibitor, which is relevant for Alzheimer's disease research.

Case Studies

Several studies have been conducted to explore the biological efficacy of this compound:

Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity, with IC50 values in the low micromolar range.

Study 2: Antimicrobial Properties

Another research focused on the antimicrobial effects against various bacterial strains. The findings suggested that the compound displayed notable antibacterial activity, warranting further exploration into its mechanism and potential applications as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine and thiazole derivatives known for their pharmacological properties:

Q & A

Q. What are the recommended synthesis routes for 2-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile, and what purification challenges are typically encountered?

Methodological Answer: The synthesis involves multi-step organic reactions, starting with the functionalization of the piperidine ring followed by coupling with the thiazole and isonicotinonitrile moieties. Key steps include:

- Step 1: Activation of the piperidin-3-yloxy group via nucleophilic substitution or Mitsunobu reaction for ether bond formation .

- Step 2: Thiazole-4-carbonyl conjugation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Step 3: Final assembly of the isonicotinonitrile group under controlled pH to avoid premature hydrolysis.

Purification Challenges:

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what key spectral markers should be analyzed?

Methodological Answer:

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .

- Emergency Procedures:

- Inhalation: Immediately move to fresh air; monitor for respiratory distress.

- Skin Contact: Rinse with water for 15 minutes; remove contaminated clothing .

- Waste Disposal: Neutralize nitrile-containing waste with alkaline permanganate solutions before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity data and computational docking predictions for this compound?

Methodological Answer:

- Hypothesis Testing:

- Re-evaluate Target Conformation: Use molecular dynamics simulations to account for protein flexibility, which docking algorithms may oversimplify .

- Experimental Validation: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and affinity independently .

- Data Reconciliation: Compare ligand efficiency metrics (e.g., pIC₅₀ vs. ΔG binding) to identify outliers caused by assay conditions (e.g., solubility artifacts) .

Q. What experimental strategies optimize the compound's metabolic stability without compromising target binding affinity?

Methodological Answer:

Q. How does the conformational flexibility of the piperidin-3-yloxy moiety influence structure-activity relationships, and what advanced analytical methods characterize this dynamic behavior?

Methodological Answer:

- Conformational Analysis:

- Impact on Bioactivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.